4-ethoxy-6-[4-(2-fluorophenyl)piperazine-1-carbonyl]pyrimidine
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Overview
Description
. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with an ethoxy group and a piperazine ring substituted with a fluorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-6-[4-(2-fluorophenyl)piperazine-1-carbonyl]pyrimidine typically involves the reaction of 6-ethoxypyrimidine-4-carboxylic acid with 4-(2-fluorophenyl)piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-6-[4-(2-fluorophenyl)piperazine-1-carbonyl]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution
Major Products
Scientific Research Applications
4-ethoxy-6-[4-(2-fluorophenyl)piperazine-1-carbonyl]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-ethoxy-6-[4-(2-fluorophenyl)piperazine-1-carbonyl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor, binding to the active site of the target and preventing its normal function. This inhibition can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)(cyclohexyl)methanone hydrochloride: A cannabinoid receptor inverse agonist.
4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: An inhibitor of human equilibrative nucleoside transporters.
Uniqueness
4-ethoxy-6-[4-(2-fluorophenyl)piperazine-1-carbonyl]pyrimidine is unique due to its specific structural features, such as the ethoxypyrimidine and fluorophenylpiperazine moieties. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
(6-ethoxypyrimidin-4-yl)-[4-(2-fluorophenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O2/c1-2-24-16-11-14(19-12-20-16)17(23)22-9-7-21(8-10-22)15-6-4-3-5-13(15)18/h3-6,11-12H,2,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIVVEAPAOLZHFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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